4-{[(4-methylphenyl)sulfonyl]methyl}-N-8-quinolinylbenzamide
Übersicht
Beschreibung
4-{[(4-methylphenyl)sulfonyl]methyl}-N-8-quinolinylbenzamide, also known as QNZ, is a small molecule inhibitor that has been shown to have potential in the treatment of various diseases. QNZ has been extensively studied in the field of cancer research due to its ability to inhibit the activity of transcription factors such as NF-κB, which play a key role in the progression of cancer. In
Wirkmechanismus
4-{[(4-methylphenyl)sulfonyl]methyl}-N-8-quinolinylbenzamide inhibits the activity of NF-κB by binding to the p65 subunit of the transcription factor and preventing its translocation to the nucleus. This prevents the expression of genes that are regulated by NF-κB, including those involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in angiogenesis. In inflammatory diseases, this compound has been shown to reduce inflammation and improve symptoms such as joint swelling and pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-methylphenyl)sulfonyl]methyl}-N-8-quinolinylbenzamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and is relatively stable. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. This compound is a potent inhibitor of NF-κB and may have off-target effects on other signaling pathways. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of 4-{[(4-methylphenyl)sulfonyl]methyl}-N-8-quinolinylbenzamide. One area of interest is the development of this compound analogs that have improved solubility and selectivity for NF-κB. Another area of interest is the study of this compound in combination with other drugs, such as chemotherapy agents, to improve their efficacy. Additionally, this compound has potential applications in the treatment of other diseases, such as viral infections and autoimmune diseases, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
4-{[(4-methylphenyl)sulfonyl]methyl}-N-8-quinolinylbenzamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of transcription factors such as NF-κB. NF-κB is a key regulator of the immune response and plays a role in the progression of cancer by promoting cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the activity of NF-κB and reduce the growth of cancer cells in vitro and in vivo. This compound has also been studied in the context of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, where it has been shown to reduce inflammation and improve symptoms.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]-N-quinolin-8-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-17-7-13-21(14-8-17)30(28,29)16-18-9-11-20(12-10-18)24(27)26-22-6-2-4-19-5-3-15-25-23(19)22/h2-15H,16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTLKMWNELJJBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.